molecular formula C17H31O18P B1255222 [(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate

[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate

Cat. No.: B1255222
M. Wt: 554.4 g/mol
InChI Key: BUKOQCAFSQWRGX-DPGNQJJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agrocinopine A is a member of the class of agrocinopines that consists of sucrose and L-arabinose units joined via a phosphodiester linkage between position 4(F) of sucrose and position 2 of arabinose. It has a role as a plant metabolite. It derives from a sucrose and a L-arabinopyranose.

Scientific Research Applications

Solubility in Ethanol-Water Solutions

The solubility of various saccharides, including a compound structurally similar to the requested one, in ethanol-water mixtures, has been studied. These saccharides demonstrate varying solubility levels depending on the ethanol mass fraction and temperature. This research is crucial for understanding the solubility behavior of complex saccharides in mixed solvents, which is essential for various industrial and pharmaceutical applications (Gong et al., 2012).

Synthesis and Application in Nanocatalysts

A related compound, 2-amino glucose, has been used as a substrate in the synthesis of NiFe2O4@SiO2@amino glucose, demonstrating its potential in creating environmentally friendly procedures for synthesizing complex organic compounds. This highlights the role of such saccharides in green chemistry and their application in the synthesis of high-purity products (Aghazadeh & Nikpassand, 2019).

Role in Blood Glucose Regulation

A computational study on a structurally similar compound identified its potential role in diabetes management. It targets various enzymes involved in blood glucose regulation, emphasizing the importance of such compounds in therapeutic applications for diabetes (Muthusamy & Krishnasamy, 2016).

Use in Asymmetric Catalytic Reactions

Chiral hydroxyl phospholanes synthesized from D-mannitol, structurally related to the requested compound, have shown significant rate acceleration in Baylis-Hillman reactions. They are also effective as catalysts in asymmetric hydrogenation, demonstrating the compound's potential in catalyzing chemical reactions with high enantioselectivity (Li, Zhang, Xiao, & Zhang, 2000).

Properties

Molecular Formula

C17H31O18P

Molecular Weight

554.4 g/mol

IUPAC Name

[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate

InChI

InChI=1S/C17H31O18P/c18-1-6-9(23)10(24)11(25)16(31-6)33-17(4-20)14(26)12(7(2-19)32-17)34-36(28,29)35-13-8(22)5(21)3-30-15(13)27/h5-16,18-27H,1-4H2,(H,28,29)/t5-,6+,7+,8-,9+,10-,11+,12+,13+,14-,15?,16+,17-/m0/s1

InChI Key

BUKOQCAFSQWRGX-DPGNQJJNSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C(O1)O)OP(=O)(O)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O

Canonical SMILES

C1C(C(C(C(O1)O)OP(=O)(O)OC2C(OC(C2O)(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O

Origin of Product

United States

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